molecular formula C9H10N2O B2447648 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one CAS No. 1962144-34-8

1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one

Cat. No.: B2447648
CAS No.: 1962144-34-8
M. Wt: 162.192
InChI Key: DXYBTIWFGOIQGE-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-3,5-diketocycloheptane with hydrazine hydrate, which leads to the formation of the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYBTIWFGOIQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CCCC2=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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